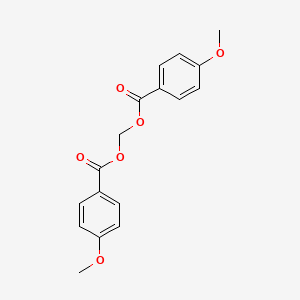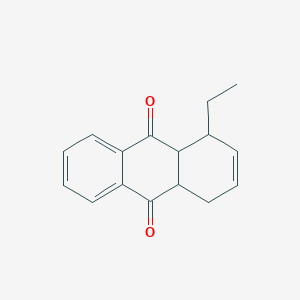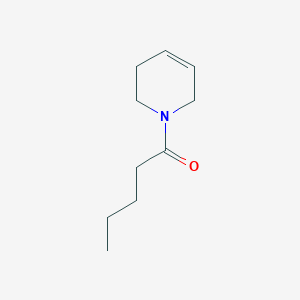
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, partially saturated with hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Attachment of the Pentan-1-one Group: This step may involve a Friedel-Crafts acylation reaction, where the dihydropyridine ring is reacted with a pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine or piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound may influence signaling pathways, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A fully unsaturated six-membered ring with one nitrogen atom.
Piperidine: A fully saturated six-membered ring with one nitrogen atom.
Dihydropyridine Derivatives: Compounds with similar partially saturated ring structures.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is unique due to its specific structure, which combines a dihydropyridine ring with a pentan-1-one group. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
52031-29-5 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(3,6-dihydro-2H-pyridin-1-yl)pentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h4-5H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
MPRXSXOPGXRGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


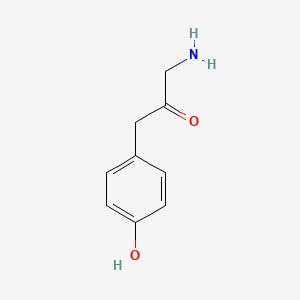

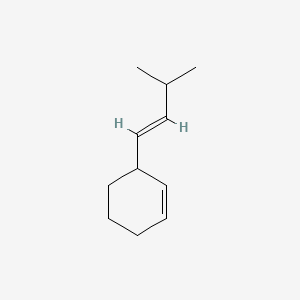

![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
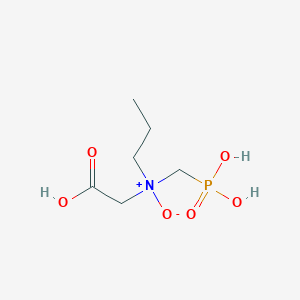

methanone](/img/structure/B14646401.png)
